3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMWOFMNIGIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxan-4-ylmethyl intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Notes:
- The target compound’s 4-phenyloxan group confers higher lipophilicity (estimated logP ~6.5) compared to thiazole- or pyridyl-containing analogs, likely enhancing blood-brain barrier permeability but reducing aqueous solubility.
- Melting points for thiazole derivatives (e.g., 134–178°C) suggest moderate crystallinity, whereas bulkier analogs (e.g., diphenylpropanamides) may exhibit amorphous solid states .
Key Findings :
- GLUT4 Modulation : Compounds with diphenylpropanamide scaffolds (e.g., ) show affinity for GLUT4, a glucose transporter implicated in diabetes and cancer. The target compound’s diphenyl groups may similarly interact with hydrophobic binding pockets in GLUT4 .
- Anti-inflammatory Activity : The indole-containing propanamide in exhibits superior anti-inflammatory effects compared to ibuprofen, likely due to its dual chloro and pyridinyl substituents enhancing receptor binding. The target compound’s phenyloxan group may alter inflammatory pathway selectivity .
- Catalytic Applications : Propanamides with chelating groups (e.g., benzimidazole in ) enable metal complex formation for oxidation reactions. The target compound lacks such groups, limiting catalytic utility .
Biological Activity
3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. Characterized by its two phenyl groups and a phenyloxan moiety, this compound exhibits a molecular weight of approximately 399.53 g/mol and a formula of C27H29NO2 . This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural features of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide contribute significantly to its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO2 |
| Molecular Weight | 399.53 g/mol |
| LogP (octanol-water partition) | 5.2706 |
| Polar Surface Area | 31.996 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The logP value indicates the compound's lipophilicity, which is crucial for membrane permeability and bioavailability in biological systems.
Biological Activities
Research indicates that compounds with similar structures to 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide often exhibit various pharmacological effects. These may include:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties, suggesting potential for development as antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar phenolic structures are frequently investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
- Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation, although more detailed investigations are required to establish its efficacy.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of several derivatives of propanamide against common bacterial strains. Results indicated that compounds with phenolic substitutions exhibited significant inhibitory effects on bacterial growth, hinting at the potential of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide in this domain.
- Anti-inflammatory Research : In vitro assays demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism through which 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide could exert anti-inflammatory effects.
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various propanamide derivatives on cancer cell lines. The findings indicated that certain structural features, particularly the presence of multiple aromatic rings, correlated with increased cytotoxicity against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis likely involves amide bond formation between a substituted phenylpropanoyl chloride and a 4-phenyloxan-4-ylmethylamine intermediate. A base (e.g., triethylamine) is typically used to neutralize HCl byproducts in anhydrous dichloromethane . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane). Thin-layer chromatography (TLC) is critical for monitoring progress .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the propanamide backbone, diphenyl groups, and oxane ring. Key signals include:
- ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (oxane CH₂), δ 2.8–3.2 ppm (amide N–CH₂).
- ¹³C NMR : δ ~170 ppm (amide carbonyl), δ 70–80 ppm (oxane carbons).
High-resolution mass spectrometry (HRMS) should match the molecular formula (C₂₉H₂₉NO₂) within 3 ppm error .
Q. What preliminary biological assays are recommended to assess bioactivity?
- Methodological Answer : Use in vitro assays such as:
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s structural similarity to known inhibitors .
Advanced Research Questions
Q. How can computational modeling guide the optimization of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide for target binding?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Focus on:
- Hydrophobic pockets : Diphenyl and oxane groups may enhance binding affinity.
- Docking scores : Compare with reference ligands (e.g., RMSD < 2.0 Å).
Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffer) or cell line variability. Mitigate via:
- Standardized protocols : Use <5% DMSO in cell assays to avoid cytotoxicity .
- Dose-response curves : Calculate IC50 values with ≥3 replicates.
- Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition tests .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, sulfonamide) via structural derivatives .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., methyl groups on oxane) .
- Prodrug design : Mask amide groups with ester prodrugs to enhance bioavailability .
Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state formulations?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
- DSC/TGA : Assess thermal stability (decomposition >200°C preferred).
- Solid-state NMR : Probe molecular mobility in amorphous vs. crystalline forms .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity vs. therapeutic potential?
- Methodological Answer : High cytotoxicity in normal cells (e.g., HEK293) but efficacy in cancer cells may indicate selective apoptosis. Conduct:
- Mechanistic studies : Flow cytometry for apoptosis markers (Annexin V/PI).
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2) .
- Selectivity index (SI) : Calculate IC50(normal)/IC50(cancer); SI > 3 suggests therapeutic potential .
Experimental Design Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous CH2Cl2 | |
| Temperature | 0–25°C | |
| Purification | Silica gel (70–230 mesh) | |
| Yield Range | 45–65% |
Q. Table 2. Biological Assay Recommendations
| Assay Type | Protocol Summary | Target |
|---|---|---|
| Antimicrobial | CLSI M07-A11 guidelines | MIC ≤ 16 µg/mL |
| Cytotoxicity | MTT, 48h incubation | IC50 ≤ 10 µM |
| Enzyme Inhibition | Fluorescence quench (λex 280 nm) | Ki < 1 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
